molecular formula C19H25ClN6O5S2 B12407784 Cefepime (chloride)

Cefepime (chloride)

Cat. No.: B12407784
M. Wt: 517.0 g/mol
InChI Key: MMRINLZOZVAPDZ-LSGRDSQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a side chain that includes a methoxyimino group and an aminothiazole ring. The key steps include:

Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation and chemical synthesis. The process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards. The production involves:

Chemical Reactions Analysis

Types of Reactions: Cefepime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cefepime is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:

Mechanism of Action

Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The high stability of cefepime against beta-lactamases enhances its effectiveness against resistant bacteria .

Comparison with Similar Compounds

Cefepime’s unique properties make it a valuable antibiotic in the fight against resistant bacterial infections.

Properties

Molecular Formula

C19H25ClN6O5S2

Molecular Weight

517.0 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride

InChI

InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1

InChI Key

MMRINLZOZVAPDZ-LSGRDSQZSA-N

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-]

Origin of Product

United States

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